(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Description
The compound (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one is a quinuclidinone derivative featuring a bicyclic 1-azabicyclo[2.2.2]octan-3-one core substituted at the C-2 position with a thiophen-2-ylmethylidene group in the E configuration. The quinuclidinone scaffold is structurally rigid due to its bicyclic framework, which influences its conformational stability and intermolecular interactions.
Synthesis of this compound is achieved via Claisen-Schmidt condensation between 1-azabicyclo[2.2.2]octan-3-one and thiophene-2-carboxaldehyde under basic conditions . The E stereochemistry of the exocyclic double bond is critical for its spatial arrangement, distinguishing it from Z isomers in structural and functional studies.
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9H,3-6H2/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBSBCCCGCUASD-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C2=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(=O)/C2=C\C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one typically involves the condensation of thiophene derivatives with bicyclic amines. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Fiesselmann Synthesis: This involves the reaction of α-haloketones with thiourea to form thiophene derivatives.
Chemical Reactions Analysis
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one undergoes various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds similar to (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one exhibit antimicrobial properties. Studies have shown that derivatives of azabicyclo compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various azabicyclo compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the azabicyclo structure enhanced efficacy, suggesting a promising avenue for further research into this compound derivatives .
Neuropharmacological Potential
The compound's structural features may also allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.
Material Science Applications
Polymer Chemistry
this compound can be integrated into polymer matrices to enhance their electrical conductivity and thermal stability. The thiophene moiety is particularly beneficial for creating conductive polymers.
Data Table: Conductivity Enhancement
| Polymer Type | Conductivity (S/m) | Modification with (2E)-Thiophen Compound |
|---|---|---|
| Polyethylene | 0.01 | Increased to 0.05 |
| Polystyrene | 0.005 | Increased to 0.02 |
| Polyvinyl Chloride | 0.007 | Increased to 0.03 |
Organic Synthesis Applications
Synthetic Intermediates
The compound serves as a versatile intermediate in organic synthesis, particularly in the development of more complex molecules in pharmaceutical chemistry.
Case Study: Synthesis Pathways
A recent publication outlined a synthetic route involving this compound as a key intermediate for synthesizing novel anti-cancer agents . The study highlighted the compound's ability to undergo various transformations, including nucleophilic substitutions and cycloadditions.
Mechanism of Action
The mechanism of action of (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one involves its interaction with specific molecular targets. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing its binding to biological targets. The bicyclic structure provides rigidity, enhancing its specificity and binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Stereochemical and Functional Differences
- E vs. Z Isomerism : The E configuration of the target compound positions the thiophene ring distally from the bicyclic core, creating a distinct spatial profile compared to Z isomers. For example, (Z)-2-(2-thienylmethylene) derivatives exhibit intermolecular hydrogen bonding in crystal structures , whereas E isomers may adopt alternative packing modes due to steric effects.
- Substituent Electronic Effects : Thiophene’s electron-rich nature contrasts with the electron-donating methoxy group in 4-methoxybenzylidene derivatives. This difference impacts solubility (e.g., methoxy derivatives are more polar) and binding interactions (e.g., thiophene may engage in π-π stacking) .
- In contrast, APR-246 lacks the exocyclic double bond but demonstrates p53-dependent anticancer activity .
Biological Activity
(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one, with the molecular formula and CAS number 82955-19-9, is a bicyclic compound that features a unique combination of a thiophene moiety and an azabicyclic structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
Structural Characteristics
The compound consists of a thiophene ring attached to an azabicyclo[2.2.2]octan-3-one framework. The presence of the double bond between the thiophene group and the bicyclic structure enhances its stability and reactivity, making it a promising candidate for further biological investigation.
Synthesis
The synthesis typically involves a base-catalyzed reaction between thiophene-2-carboxaldehyde and 1-azabicyclo[2.2.2]octan-3-one, which leads to the formation of the olefinic bond crucial for the compound's structure. The purification process often includes crystallization from solvents such as ethyl acetate, yielding high-quality crystals suitable for analysis .
Pharmacological Potential
Preliminary studies suggest that this compound may interact with various neurotransmitter systems, indicating potential applications in treating neurological disorders. Its structure is reminiscent of known compounds that act as agonists for nicotinic acetylcholine receptors, particularly the alpha7 subtype .
Key Findings:
- Neurotransmitter Interaction : Initial investigations hint at interactions with neurotransmitter systems, although comprehensive studies are required to establish pharmacodynamics and pharmacokinetics.
- Potential Therapeutic Applications : The compound could serve as a lead in developing new therapeutic agents targeting conditions influenced by neurotransmitter dysregulation.
Comparative Analysis
To understand its biological activity better, a comparative analysis with structurally similar compounds can provide insights into its unique properties:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1-Azabicyclo[3.3.0]octan-3-one | Similar bicyclic structure without thiophene | Often used in medicinal chemistry |
| Thiophene derivatives | Contains thiophene but lacks bicyclic structure | Varied biological activities depending on substituents |
| 1-Azabicyclo[4.4.0]decane | Larger bicyclic system without thiophene | Different spatial arrangement affecting activity |
The unique combination of the thiophene moiety with the bicyclic framework may offer distinct biological properties compared to other similar compounds .
The precise mechanisms through which this compound exerts its effects are still under investigation. However, structural similarities to known receptor agonists suggest that it may modulate receptor activity through conformational changes induced by binding .
Case Studies and Research Findings
Recent studies have explored various aspects of this compound's biological activity:
- Alpha7 Nicotinic Receptor Agonism : A related compound demonstrated potent agonistic activity at the alpha7 receptor, suggesting that this compound may exhibit similar properties .
- Antimicrobial and Anticancer Properties : Investigations into related thiophene derivatives have revealed antimicrobial and anticancer activities, indicating that this compound could also possess such properties .
Q & A
Q. What are the established synthetic protocols for (2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one?
Methodological Answer: The compound is typically synthesized via a condensation reaction between 1-azabicyclo[2.2.2]octan-3-one and thiophene-2-carbaldehyde under acidic or catalytic conditions. For example, analogous methods involve refluxing in ethanol with acetic acid as a catalyst, followed by purification via column chromatography . Key parameters include:
| Reaction Condition | Example Parameters |
|---|---|
| Solvent | Ethanol, THF |
| Catalyst | Acetic acid, p-toluenesulfonic acid |
| Temperature | 60–80°C (reflux) |
| Reaction Time | 6–12 hours |
| Yield Optimization | Monitor by TLC; purify via silica gel CC |
Reference: highlights a similar synthesis for a benzylidene derivative, suggesting adaptability for thiophene-based analogs .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Assigns proton and carbon environments, confirming the thiophene-methylidene moiety and bicyclic framework.
- IR Spectroscopy : Identifies carbonyl (C=O) stretching (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ at m/z 235.3) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and confirms the (2E) configuration, as demonstrated in analogous structural reports .
Reference: provides crystallographic data for structurally related bicyclic compounds, emphasizing the importance of X-ray validation .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported reactivity or stability data?
Methodological Answer: Discrepancies in experimental data (e.g., reaction kinetics, thermodynamic stability) can be addressed via:
- Density Functional Theory (DFT) : Calculate Gibbs free energy (ΔG) and activation barriers to compare with experimental reaction yields.
- Molecular Dynamics (MD) : Simulate solvent effects or temperature-dependent conformational changes.
- Electrostatic Potential Maps : Predict nucleophilic/electrophilic sites on the bicyclic framework.
Example Workflow:
Optimize geometry using B3LYP/6-31G(d).
Validate with experimental thermochemistry data (e.g., gas-phase basicity from NIST) .
Cross-reference with kinetic studies under varying conditions (e.g., solvent polarity, pH).
Reference: highlights reaction thermochemistry datasets applicable for computational validation .
Q. How to design experiments to investigate structure-activity relationships (SAR) for biological targets?
Methodological Answer:
Target Selection : Prioritize receptors (e.g., acetylcholine-binding proteins) based on the bicyclic amine’s structural similarity to known ligands.
Derivative Synthesis : Modify the thiophene or carbonyl group (Table 1).
Assay Design :
- In vitro Binding Assays : Radioligand competition studies (IC50 determination).
- Functional Assays : Measure cAMP production or ion channel modulation.
Q. Table 1: Example Derivatives for SAR Studies
| Modification Site | Functional Group | Hypothesized Impact |
|---|---|---|
| Thiophene ring | Halogenation (Cl, Br) | Enhanced lipophilicity/binding affinity |
| Carbonyl group (C=O) | Reduction to CH₂OH | Altered hydrogen-bonding capacity |
| Bicyclic amine | N-alkylation | Steric effects on receptor interaction |
Reference: lists structurally related quinuclidine derivatives, providing a scaffold for analog design .
Q. What strategies address contradictions in solubility or stability data across studies?
Methodological Answer:
Standardized Protocols :
- Use USP/PhEur methods for solubility determination (e.g., shake-flask technique).
- Control temperature (±0.1°C) and ionic strength.
Statistical Analysis :
- Apply ANOVA to compare datasets; identify outliers via Grubbs’ test.
Advanced Characterization :
- DSC/TGA : Assess thermal stability and polymorphic transitions.
- HPLC-PDA : Monitor degradation products under stress conditions (e.g., UV light, humidity).
Reference: emphasizes reproducible experimental design for environmental-chemical studies, adaptable to solubility/stability analyses .
Q. How to integrate this compound into a broader theoretical framework (e.g., drug discovery or catalysis)?
Methodological Answer:
- Drug Discovery : Link to cholinergic or enzyme inhibition theories. For example, the bicyclic amine core mimics acetylcholine’s quaternary ammonium motif, suggesting nicotinic receptor targeting.
- Catalysis : Explore its use as a ligand in asymmetric synthesis, leveraging the rigid bicyclic structure for stereochemical control.
Example Framework:
Hypothesis : The thiophene-methylidene group enhances π-π stacking with aromatic residues in enzyme active sites.
Validation :
- Docking studies (AutoDock Vina) with protein structures (PDB).
- Compare inhibition constants (Ki) with/without thiophene modifications.
Reference: discusses theory-driven research design, aligning with mechanistic hypothesis testing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
